

## Orenetide: Preclinical Data in Oncology Not Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Orenetide |           |
| Cat. No.:            | B10752471 | Get Quote |

Extensive searches for preclinical studies evaluating **Orenetide** (also known as BP-101 and marketed as Desirix) in cancer models have yielded no results. The available scientific and clinical literature exclusively details the investigation of **Orenetide** for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

**Orenetide** is a synthetic peptide that has been the subject of multiple clinical trials for HSDD. A Phase III clinical trial in Russia demonstrated some efficacy and safety for this indication, leading to its marketing approval in the Russian Federation.[1] However, a subsequent Phase II trial conducted in Australia and New Zealand failed to show a statistically significant superiority of **Orenetide** over placebo for the co-primary endpoints of improving sexual desire and reducing distress in women with HSDD.[2][3]

There is no mention in the public domain of **Orenetide** being investigated as a potential cancer therapeutic. The search for its development code, BP-101, also exclusively links to its development for HSDD.[3] While there is a different investigational cancer drug with a similar code, PB101, this is a distinct molecule—a VEGF- and PIGF-targeting decoy protein—and is not the same as **Orenetide**.

Given the absence of any preclinical data for **Orenetide** in the context of oncology, it is not possible to provide a head-to-head comparison with a placebo in cancer models, nor to detail relevant experimental protocols or signaling pathways as requested. The core requirements of data presentation in tables and visualization of experimental workflows and signaling pathways cannot be fulfilled due to the lack of underlying research.



Researchers, scientists, and drug development professionals interested in **Orenetide** should note that its documented mechanism of action and clinical development are focused on the field of female sexual health, not oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PB101, a VEGF- and PIGF-targeting decoy protein, enhances antitumor immunity and suppresses tumor progression and metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB101, a VEGF- and PIGF-targeting decoy protein, enhances antitumor immunity and suppresses tumor progression and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary Results of Phase II Study for Orenetide Company Announcement FT.com [markets.ft.com]
- To cite this document: BenchChem. [Orenetide: Preclinical Data in Oncology Not Available in Public Domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752471#head-to-head-comparison-of-orenetide-and-placebo-in-preclinical-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com